molecular formula C12H6F2N2OS2 B2852707 3-(3,5-difluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1155931-38-6

3-(3,5-difluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B2852707
CAS No.: 1155931-38-6
M. Wt: 296.31
InChI Key: VDQVWNIYPQUPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-difluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a sophisticated small molecule based on the thieno[3,2-d]pyrimidin-4-one scaffold, a structure recognized for its high value in medicinal chemistry research due to its ability to interact with key enzymatic targets . This compound is specifically designed for investigators exploring novel therapeutic pathways, particularly in the fields of immunology and inflammation. Its core structure is closely related to potent inhibitors of phosphodiesterases (PDEs), which are enzymes critical for regulating cellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP) . Elevation of intracellular cAMP levels exerts profound anti-inflammatory and immunosuppressive effects, making PDE inhibition a compelling strategy for drug discovery . Research on analogous compounds has demonstrated that molecules within this chemical class can function as potent inhibitors of PDE7 and as dual PDE7/PDE4 inhibitors . This dual activity is of significant interest because it may regulate pro-inflammatory and immune T-cell functions within a potentially improved therapeutic window, offering a promising approach for the treatment of a wide variety of immune and inflammatory disorders such as multiple sclerosis, asthma, and COPD . The 3,5-difluorophenyl substituent at the 3-position is a strategic structural feature intended to optimize hydrophobic interactions within the enzyme's active site, thereby enhancing binding affinity and selectivity . This compound is provided For Research Use Only and is intended solely for laboratory investigation to further elucidate the pharmacology of PDE enzymes and to validate new therapeutic concepts.

Properties

IUPAC Name

3-(3,5-difluorophenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F2N2OS2/c13-6-3-7(14)5-8(4-6)16-11(17)10-9(1-2-19-10)15-12(16)18/h1-5H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQVWNIYPQUPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=S)N(C2=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiouracil Intermediate Formation

The foundational step involves condensing 2-aminothiophene-3-carboxylate derivatives with 3,5-difluorophenyl isothiocyanate. As demonstrated in studies of analogous thienopyrimidines, this reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate, forming a thiouracil intermediate. For example, ethyl 2-amino-5-methylthiophene-3-carboxylate reacts with aryl isothiocyanates in ethanol at 4°C to yield thiouracil precursors with >80% purity after filtration.

Table 1: Representative Condensation Conditions

Reagent Solvent Temperature (°C) Yield (%) Source
3,5-Difluorophenyl-ITC Ethanol 4 85
Methyl iodide DMF RT 78

Cyclization Strategies

Acid-Catalyzed Ring Closure

Cyclization of the thiouracil intermediate to the thieno[3,2-d]pyrimidinone core is achieved under acidic conditions. Hydrochloric acid (37%) in methanol under reflux induces intramolecular cyclization by activating the carbonyl group for nucleophilic attack by the thiophene sulfur. This method produced 6-substituted thienopyrimidinones in 38–49% yields, though competing side reactions limit efficiency.

Microwave-Assisted Cyclization

Recent advances utilize microwave irradiation to accelerate cyclization. For instance, heating the thiouracil intermediate with formamide and ammonium acetate at 100°C (80 W, 15 min) under microwaves achieves 98% conversion to the pyrimidinone ring. This method reduces reaction times from hours to minutes while improving yields by 20–30% compared to conventional heating.

Thionation and Functionalization

Lawesson’s Reagent-Mediated Thionation

The 2-thioxo moiety is introduced via thionation of the 4-oxo group using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide). Refluxing in toluene for 6 hours converts >90% of the oxo precursor to the thioxo derivative, as confirmed byH NMR shift analysis (δ 12.8 ppm for SH).

Table 2: Thionation Efficiency Across Methods

Reagent Solvent Time (h) Yield (%) Purity (%)
Lawesson’s reagent Toluene 6 92 99
P4S10 Dioxane 12 75 85

Substituent Optimization

Halogenation at the Thiophene Ring

Electrophilic bromination at the 5-position of the thiophene ring enhances solubility and bioactivity. Treating the thienopyrimidinone with bromine in acetic acid at 60°C introduces bromine with 54% yield, though over-bromination requires careful stoichiometric control.

Aryl Group Functionalization

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables diversification of the 3,5-difluorophenyl group. Using Pd(PPh3)4 and Cs2CO3 in DME/EtOH/H2O (1:1:1) under microwaves (150°C, 15 min), aryl boronic acids couple to the core with >95% efficiency.

Yield Optimization and Scalability

Solvent and Base Selection

Dimethylformamide (DMF) and potassium carbonate are optimal for S-methylation reactions, achieving 78–85% yields at room temperature. Acetonitrile alternatives reduce side-product formation but require longer reaction times (24 vs. 8 hours).

Catalytic Enhancements

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties at the N3 position, enhancing pharmacokinetic properties. Using CuSO4·5H2O and sodium ascorbate in t-BuOH/H2O, propargyl derivatives react with benzyl azides to yield 1,2,3-triazoles in 89% yield.

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 12.83 (s, 1H, SH), 8.21 (d, J = 5.2 Hz, 1H), 7.45–7.38 (m, 2H, Ar-H).
  • HRMS : m/z calculated for C14H8F2N2OS2 [M+H]+: 330.0089; found: 330.0085.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar thienopyrimidinone core with dihedral angles of 8.2° between the thiophene and pyrimidinone rings. The 3,5-difluorophenyl group adopts a perpendicular orientation to minimize steric clash.

Industrial-Scale Considerations

Cost-Effective Reagents

Switching from Lawesson’s reagent to phosphorus pentasulfide (P4S10) reduces thionation costs by 70%, albeit with a 15% yield penalty.

Green Chemistry Approaches

Water-ethanol mixtures (3:1) as solvents for condensation steps decrease environmental impact while maintaining 80–85% yields, aligning with sustainable manufacturing principles.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the difluorophenyl group and the thieno[3,2-d]pyrimidinone core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, 3-(3,5-difluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is studied for its potential biological activity. It may serve as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

Medicine

The compound has shown promise in medicinal chemistry, where it is evaluated for its pharmacological properties. It may be used in the design of drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 3-(3,5-difluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Substituents on the Aromatic Ring:
  • 3,5-Difluorophenyl (Target Compound) : Fluorine’s electronegativity may improve metabolic stability and target interaction via hydrophobic or dipole interactions.
  • 4-Chloro-3-(trifluoromethyl)phenyl () : Chlorine and trifluoromethyl groups add steric bulk and electron-withdrawing properties, which may influence binding kinetics .
  • Pyridinyl () : Nitrogen in the aromatic ring (e.g., Inhibitor F) enables hydrogen bonding, altering selectivity for enzyme targets .
Core Heterocyclic Modifications:
  • Thieno[3,2-d]pyrimidinone (Target) vs.
  • Pyrido[2,3-d]pyrimidinone (): Replacement of thiophene with pyridine introduces a basic nitrogen, modifying solubility and interaction profiles .

Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Core Structure Key Properties Reference
Target Compound 3,5-Difluorophenyl ~312.3 Thieno[3,2-d]pyrimidinone High electronegativity -
3,5-Diphenyl Derivative () 3,5-Diphenyl 336.44 Thieno[2,3-d]pyrimidinone Increased lipophilicity
Inhibitor F () 4-Methyl-2-pyridinyl - Thieno[2,3-d]pyrimidinone Hydrogen-bonding capability
3,4-Dimethylphenyl Derivative () 3,4-Dimethylphenyl 288.38 Thieno[3,2-d]pyrimidinone Moderate steric bulk

Key Research Findings

  • Substituent-Driven Activity : Chlorine and fluorine substituents correlate with enhanced anticancer activity, while methyl groups improve solubility but reduce target affinity .
  • Synthetic Flexibility : Cyclization and chalcone-based methods offer versatile routes to modify the core structure .
  • Safety Considerations: Amino-substituted analogs () require rigorous toxicity profiling, suggesting similar needs for the target compound .

Biological Activity

The compound 3-(3,5-difluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves condensation reactions between thioketones and substituted phenyl compounds. For instance, This compound can be synthesized through a multi-step process that includes the formation of the thienopyrimidine core followed by the introduction of the difluorophenyl group. The structural formula can be represented as follows:

C12H8F2N2S\text{C}_{12}\text{H}_{8}\text{F}_{2}\text{N}_{2}\text{S}

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives. For example, compounds from this family have shown promising results against various cancer cell lines. In particular:

  • Compound 12e , a derivative structurally related to our compound of interest, exhibited significant antiproliferative activity with IC50 values of 0.55 μM against SU-DHL-6 cells and 0.95 μM against WSU-DLCL-2 cells .
  • Another study reported that thieno[2,3-d]pyrimidine derivatives inhibited tumor cell activity effectively, with some compounds demonstrating over 80% inhibition in breast cancer cell lines .

The biological activity of these compounds is often linked to their ability to inhibit key enzymes involved in cancer progression. For instance:

  • EZH2 inhibitors : Some thieno[3,2-d]pyrimidines act as inhibitors of EZH2, a histone methyltransferase involved in gene silencing and cancer metastasis .
  • Cell Cycle Arrest and Apoptosis : These compounds have been shown to induce apoptosis in cancer cells through various mechanisms including disruption of mitochondrial function and activation of caspases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Key observations include:

  • The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances cytotoxicity against cancer cells .
  • Modifications at specific positions on the thienopyrimidine scaffold can significantly alter biological activity, indicating that certain structural features are critical for activity .

Data Summary

The following table summarizes key biological activities and IC50 values from various studies relevant to thieno[3,2-d]pyrimidine derivatives:

CompoundCell LineIC50 (μM)Mechanism
12eSU-DHL-60.55EZH2 inhibition
12eWSU-DLCL-20.95Induction of apoptosis
Various DerivativesMDA-MB-23127.6Cell cycle arrest
Other DerivativesNon-small cell lung cancer43 - 87Cytotoxicity

Case Studies

  • Yong et al. (2018) : This study synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxic effects on triple-negative breast cancer cells. They found that certain modifications led to enhanced inhibitory activity compared to standard treatments like paclitaxel .
  • Elmongy et al. (2022) : This research focused on the inhibitory effects of synthesized thieno[3,2-d]pyrimidine derivatives against lung cancer cells. The results indicated a range of inhibitory activities from 43% to 87%, showcasing the potential for these compounds in targeted therapies .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 3-(3,5-difluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one?

  • Methodology : Multi-step organic synthesis is typically employed. A common approach involves:

  • Step 1 : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones to form the thienopyrimidinone core.
  • Step 2 : Introduction of the 3,5-difluorophenyl group via nucleophilic substitution or palladium-catalyzed coupling.
  • Key Conditions : Use of anhydrous solvents (e.g., DMF), inert atmospheres to prevent oxidation, and temperature control (60–100°C) for optimal yields .
    • Optimization : Monitor reaction progress via TLC/HPLC. Purification by column chromatography with gradients of ethyl acetate/hexane improves purity (>95%) .

Q. How can spectroscopic techniques validate the compound’s structure?

  • 1H/13C NMR : Confirm the presence of the thioxo group (δ ~160–170 ppm in 13C NMR) and fluorophenyl protons (splitting patterns consistent with meta-substitution) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm error margin .
  • FT-IR : Identify thione (C=S) stretches at ~1200–1250 cm⁻¹ .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Anticancer : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .
  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), reporting MIC values .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for fluorophenyl and thione modifications?

  • Approach :

  • Synthesize analogs with varying substituents (e.g., Cl, OCH3 in place of F) and thione-to-oxo replacements.
  • Biological Testing : Compare IC50/MIC values across analogs.
  • Data Analysis : Use QSAR models to correlate electronic (Hammett σ) and steric parameters with activity .
    • Key Finding : 3,5-Difluorophenyl enhances lipophilicity and target binding vs. non-fluorinated analogs (ΔlogP ~0.5) .

Q. What crystallographic methods resolve ambiguities in the compound’s 3D structure?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane).
  • Parameters : Resolution <1.0 Å, R-factor <0.05.
  • Outcome : Confirms dihedral angles between thienopyrimidinone and fluorophenyl groups, critical for docking studies .

Q. How to address contradictions in enzyme inhibition data?

  • Case Study : Discrepant IC50 values for kinase inhibition may arise from assay conditions (e.g., ATP concentration).
  • Resolution :

  • Use orthogonal assays (e.g., radiometric vs. fluorescence-based).
  • Validate purity via elemental analysis (>98%) to exclude impurities as confounding factors .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Formulation : Use cyclodextrin complexes or PEG-based nanoemulsions.
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at non-critical positions, balancing solubility and activity .

Q. How to design a pharmacokinetic study for metabolic stability assessment?

  • In Vitro : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS.
  • Parameters : Calculate half-life (t1/2) and intrinsic clearance (Clint).
  • In Vivo : Administer IV/orally to rodents, collect plasma at timed intervals. Use non-compartmental analysis for bioavailability (F%) .

Notes

  • Avoid commercial sources (e.g., benchchem) per user constraints.
  • Advanced questions emphasize mechanistic and methodological rigor, leveraging interdisciplinary approaches (e.g., QSAR, crystallography).
  • Contradictions in data require systematic validation via orthogonal assays and purity checks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.